molecular formula C2H3FO2 B10815432 Fluoroacetic acid F-18 CAS No. 7574-44-9

Fluoroacetic acid F-18

Cat. No.: B10815432
CAS No.: 7574-44-9
M. Wt: 77.04 g/mol
InChI Key: QEWYKACRFQMRMB-KTXUZGJCSA-N
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Description

    (chemical formula:

    Fluoroacetic acid F-18: CH2FCOOH\text{CH}_2\text{FCOOH}CH2​FCOOH

    ) is a radioactive compound containing the isotope fluorine-18 (18F). It has a molecular weight of approximately 77.045 Da .
  • This compound is used in positron emission tomography (PET) imaging, where its radioactivity allows for non-invasive visualization of biological processes in living organisms.
  • Preparation Methods

  • Chemical Reactions Analysis

      18F-fluoroacetic acid: can participate in various reactions, including:

    • Common reagents include nucleophiles (such as alcohols) and acid catalysts.
    • Major products depend on the specific reaction conditions and substrates.
  • Scientific Research Applications

      Medical Imaging: As a PET radiotracer, it helps visualize metabolic processes, tumor growth, and organ function.

      Drug Development: Researchers use it to study drug distribution and pharmacokinetics.

      Biochemical Studies: Investigating metabolic pathways and enzyme activity.

      Neuroscience: Studying brain function and neurodegenerative diseases.

  • Mechanism of Action

      18F-fluoroacetic acid: enters cells via transporters and undergoes intracellular metabolism.

    • It can be incorporated into cellular metabolites, providing information on metabolic rates.
    • Molecular targets include enzymes involved in the citric acid cycle (e.g., aconitase).
  • Comparison with Similar Compounds

      18F-fluoroacetic acid: is unique due to its radioactivity and specific applications.

    • Similar compounds include other radiotracers (e.g., 18F-FDG) and non-radioactive acetic acid derivatives.

    Properties

    CAS No.

    7574-44-9

    Molecular Formula

    C2H3FO2

    Molecular Weight

    77.04 g/mol

    IUPAC Name

    2-(18F)fluoranylacetic acid

    InChI

    InChI=1S/C2H3FO2/c3-1-2(4)5/h1H2,(H,4,5)/i3-1

    InChI Key

    QEWYKACRFQMRMB-KTXUZGJCSA-N

    Isomeric SMILES

    C(C(=O)O)[18F]

    Canonical SMILES

    C(C(=O)O)F

    Origin of Product

    United States

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